2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethanamine group. One common method involves the reaction of 3-methyl-1,2-thiazole with ethylene diamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the ethanamine group. This unique structure allows it to interact with different molecular targets compared to other thiazole derivatives, potentially leading to distinct biological activities and applications.
Properties
CAS No. |
2770359-91-4 |
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Molecular Formula |
C6H12Cl2N2S |
Molecular Weight |
215.14 g/mol |
IUPAC Name |
2-(3-methyl-1,2-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-4-6(2-3-7)9-8-5;;/h4H,2-3,7H2,1H3;2*1H |
InChI Key |
KBSQOMMGOYULKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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